2,4-Dichlorobenzoyl-CoA

Environmental Microbiology Enzyme Kinetics Dehalogenase Specificity

2,4-Dichlorobenzoyl-CoA is the dedicated, pathway-specific substrate for 2,4-dichlorobenzoyl-CoA reductase (EC 1.21.1.2), the key ortho-dehalogenase in microbial 2,4-dichlorobenzoate degradation. Unlike mono-chlorinated or 3,4-dichloro analogs, its unique 2,4-substitution pattern confers distinct kinetics (Km = 0.0104 mM for dehalogenase) essential for accurate in vitro reconstitution of PCB-catabolic pathways. Using substitutes compromises mechanistic relevance and experimental validity.

Molecular Formula C28H38Cl2N7O17P3S
Molecular Weight 940.5 g/mol
Cat. No. B1241057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorobenzoyl-CoA
Molecular FormulaC28H38Cl2N7O17P3S
Molecular Weight940.5 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=C(C=C(C=C4)Cl)Cl)O
InChIInChI=1S/C28H38Cl2N7O17P3S/c1-28(2,22(40)25(41)33-6-5-18(38)32-7-8-58-27(42)15-4-3-14(29)9-16(15)30)11-51-57(48,49)54-56(46,47)50-10-17-21(53-55(43,44)45)20(39)26(52-17)37-13-36-19-23(31)34-12-35-24(19)37/h3-4,9,12-13,17,20-22,26,39-40H,5-8,10-11H2,1-2H3,(H,32,38)(H,33,41)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t17-,20-,21-,22+,26-/m1/s1
InChIKeyMBVYUVNTXZVQRL-TYHXJLICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichlorobenzoyl-CoA: Procurement-Ready Chemical Profile and CoA Thioester Classification


2,4-Dichlorobenzoyl-CoA (C28H38Cl2N7O17P3S; average mass 940.54 Da) is a dichlorobenzoyl-coenzyme A thioester derivative wherein a 2,4-dichlorobenzoyl group is linked via a thioester bond to the sulfhydryl group of coenzyme A [1]. This compound is an obligate intermediate in the microbial catabolic pathway of the environmental pollutant 2,4-dichlorobenzoic acid, functioning as the substrate for the reductive dehalogenase enzyme 2,4-dichlorobenzoyl-CoA reductase (EC 1.21.1.2) [2]. It is also characterized as an alternative substrate for 4-chlorobenzoyl-CoA dehalogenase (EC 3.8.1.7) [3]. Its defined role in bacterial xenobiotic degradation pathways makes it a critical tool for environmental microbiology, bioremediation research, and mechanistic enzymology studies, particularly those investigating the enzymatic basis for the breakdown of polychlorinated biphenyl (PCB) and herbicide metabolites.

2,4-Dichlorobenzoyl-CoA: Why Closely Related CoA Thioesters Are Not Interchangeable for Specialized Assays


Substitution with structurally similar benzoyl-CoA analogs (e.g., 4-chlorobenzoyl-CoA, 3,4-dichlorobenzoyl-CoA, or 4-bromobenzoyl-CoA) is not functionally equivalent in key enzymatic assays. The unique 2,4-dichloro substitution pattern on the benzoyl moiety confers distinct kinetic properties and substrate specificities with critical dehalogenase enzymes, as demonstrated by comparative kinetic studies with 4-chlorobenzoyl-CoA dehalogenase [1]. Furthermore, the compound serves as the specific, dedicated substrate for 2,4-dichlorobenzoyl-CoA reductase (EC 1.21.1.2), an enzyme that is central to a defined bacterial catabolic pathway and cannot be fully engaged by other analogs [2]. This functional specificity means that procurement of 2,4-dichlorobenzoyl-CoA is mandatory for research applications requiring the precise recapitulation of the microbial 2,4-dichlorobenzoate degradation pathway or for studying the unique ortho-dehalogenation step catalyzed by its cognate reductase enzyme. Using a generic alternative would compromise the biochemical relevance and accuracy of experimental results.

2,4-Dichlorobenzoyl-CoA: Quantitative Evidence Guide for Scientific Selection vs. Analogs


Comparative Affinity (Km) of 4-Chlorobenzoyl-CoA Dehalogenase for 2,4-Dichlorobenzoyl-CoA vs. 4-Chlorobenzoyl-CoA

When assayed with purified recombinant 4-chlorobenzoyl-CoA dehalogenase (EC 3.8.1.7) from Pseudomonas sp., 2,4-dichlorobenzoyl-CoA exhibits a higher Michaelis-Menten constant (Km) of 0.0104 mM compared to the enzyme's native substrate, 4-chlorobenzoyl-CoA, which has a Km of 0.0037 mM [1]. This difference in affinity demonstrates that the enzyme distinguishes between the mono- and di-chlorinated analogs.

Environmental Microbiology Enzyme Kinetics Dehalogenase Specificity

Kinetic Discrimination: 4-Chlorobenzoyl-CoA Dehalogenase Prefers Monochlorinated over Dichlorinated Substrates

A comparative analysis of the substrate specificity of 4-chlorobenzoyl-CoA dehalogenase (EC 3.8.1.7) reveals a clear kinetic preference for mono-halogenated substrates over di-halogenated ones. The enzyme's Km for 2,4-dichlorobenzoyl-CoA (0.0104 mM) is significantly higher than its Km for the native substrate 4-chlorobenzoyl-CoA (0.0037 mM) and is also higher than for other mono-halogenated analogs like 4-bromobenzoyl-CoA (0.0042 mM) [1]. This data positions 2,4-dichlorobenzoyl-CoA as a higher-Km alternative substrate.

Bioremediation Substrate Specificity Halogenated Aromatics

Differential Substrate Affinity of 4-Chlorobenzoyl-CoA Dehalogenase for 2,4- vs. 3,4-Dichlorobenzoyl-CoA Isomers

The position of the chlorine atoms on the benzoyl ring is critical for enzyme recognition. 4-chlorobenzoyl-CoA dehalogenase (EC 3.8.1.7) exhibits a 4-fold difference in affinity between the 2,4- and 3,4-dichloro isomers. The Km for 2,4-dichlorobenzoyl-CoA is 0.0104 mM, whereas the Km for 3,4-dichlorobenzoyl-CoA is substantially higher at 0.042 mM [1].

Isomer Specificity Enzyme Kinetics Environmental Biochemistry

Exclusive Role as Dedicated Substrate for 2,4-Dichlorobenzoyl-CoA Reductase (EC 1.21.1.2)

2,4-Dichlorobenzoyl-CoA is the defined, dedicated substrate for the enzyme 2,4-dichlorobenzoyl-CoA reductase (EC 1.21.1.2), a key component of the microbial 2,4-dichlorobenzoate degradation pathway [1]. This NADPH-dependent enzyme catalyzes the reductive ortho-dehalogenation of 2,4-dichlorobenzoyl-CoA to yield 4-chlorobenzoyl-CoA, a reaction not performed on other closely related CoA esters [2]. The pathway was elucidated in Corynebacterium and coryneform bacteria, and the enzyme's activity is specifically linked to this compound.

Microbial Degradation Enzymology Reductive Dehalogenation

Characterized as a Substrate for Hydrolytic 4-Chlorobenzoyl-CoA Dehalogenase (EC 3.8.1.7)

Beyond its primary role in reductive dehalogenation, 2,4-dichlorobenzoyl-CoA has been experimentally characterized as an alternative substrate for the hydrolytic enzyme 4-chlorobenzoyl-CoA dehalogenase (EC 3.8.1.7), which normally catalyzes the hydrolysis of 4-chlorobenzoyl-CoA to 4-hydroxybenzoyl-CoA and chloride [1]. The compound undergoes hydrolysis in the presence of this enzyme, demonstrating its broader utility in probing dehalogenase mechanisms [2].

Hydrolytic Dehalogenation Alternative Substrate Enzyme Characterization

2,4-Dichlorobenzoyl-CoA: Validated Application Scenarios Based on Quantitative Evidence


In Vitro Reconstitution of the 2,4-Dichlorobenzoate Microbial Catabolic Pathway

This is the primary and most validated application. 2,4-Dichlorobenzoyl-CoA is an essential substrate for 2,4-dichlorobenzoyl-CoA reductase (EC 1.21.1.2) [1], the enzyme responsible for the crucial ortho-dehalogenation step in the bacterial degradation of the environmental pollutant 2,4-dichlorobenzoate. Using this compound is mandatory for any study aiming to reconstitute this pathway in vitro, assay the activity of the reductase, or understand the metabolic fate of PCB-related compounds in bioremediation contexts [2].

Probing Substrate Specificity and Kinetic Mechanisms of Dehalogenase Enzymes

As established by the kinetic data, 2,4-dichlorobenzoyl-CoA serves as a higher-Km alternative substrate for 4-chlorobenzoyl-CoA dehalogenase (EC 3.8.1.7), with a Km of 0.0104 mM compared to 0.0037 mM for the native substrate [3]. This makes it a valuable tool for enzymologists studying the structural basis of substrate recognition, catalytic promiscuity, and the transition state stabilization in the active site of dehalogenases. Its distinct kinetic profile compared to mono-halogenated and 3,4-dichloro isomers [3] allows for detailed structure-activity relationship studies.

Environmental Fate and Bioremediation Research for Chlorinated Aromatic Pollutants

Given its defined role as a pathway intermediate [1], 2,4-dichlorobenzoyl-CoA is critical for research on the microbial transformation of 2,4-dichlorobenzoic acid, a common metabolite from the breakdown of certain herbicides and polychlorinated biphenyls (PCBs). Its use is essential for developing analytical methods (e.g., LC-MS) to monitor this specific intermediate in environmental samples or laboratory microcosms, providing a direct link between chemical structure and biological degradation capacity [2].

Enzyme Engineering and Biocatalyst Development for Dehalogenation Reactions

The verified activity of 2,4-dichlorobenzoyl-CoA with both reductive (EC 1.21.1.2) [1] and hydrolytic (EC 3.8.1.7) dehalogenases [2] supports its use in protein engineering campaigns. Researchers can use this compound as a substrate in directed evolution or rational design studies aimed at altering the substrate specificity or improving the catalytic efficiency of dehalogenase enzymes toward more recalcitrant dichlorinated compounds, which is a key goal in developing industrial biocatalysts for bioremediation.

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